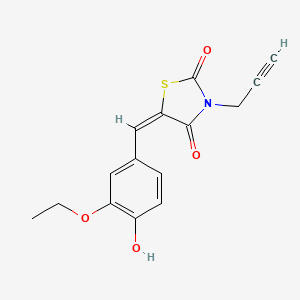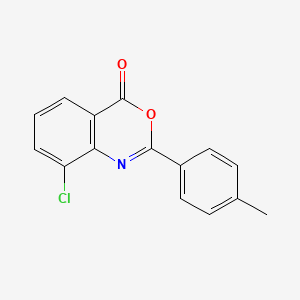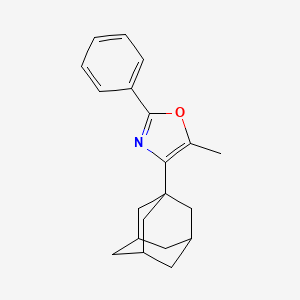
4-(1-adamantyl)-5-methyl-2-phenyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-adamantyl)-5-methyl-2-phenyl-1,3-oxazole, commonly known as AMPO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPO is a member of the oxazole family of compounds and is synthesized through a multistep process that involves the reaction of adamantane with various reagents.
Mécanisme D'action
The mechanism of action of AMPO is not fully understood, but it is believed to act as a modulator of the immune response. AMPO has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. Additionally, AMPO has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
AMPO has been found to exhibit anti-inflammatory and analgesic effects in various animal models. In a study conducted on rats, AMPO was found to reduce the production of pro-inflammatory cytokines and chemokines in response to lipopolysaccharide (LPS) stimulation. Additionally, AMPO was found to reduce the production of prostaglandins in response to carrageenan-induced inflammation. These findings suggest that AMPO may have potential therapeutic applications in the treatment of inflammatory and pain-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
AMPO has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, AMPO also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of AMPO. One potential direction is the development of new drugs based on the anti-inflammatory and analgesic properties of AMPO. Another potential direction is the synthesis of novel materials and polymers based on AMPO. Additionally, further studies are needed to fully understand the mechanism of action of AMPO and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of AMPO involves several steps, starting with the reaction of adamantane with sodium hydride to form an intermediate compound. This intermediate compound is then reacted with a phenylacetic acid derivative to form a ketone intermediate. The ketone intermediate is then treated with a reagent such as thionyl chloride or phosphorus oxychloride to form an oxazole ring. Finally, the oxazole ring is methylated to produce AMPO.
Applications De Recherche Scientifique
AMPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, AMPO has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, AMPO has been used as a building block for the synthesis of novel polymers and materials. In organic electronics, AMPO has been used as a dopant for the fabrication of organic light-emitting diodes (OLEDs).
Propriétés
IUPAC Name |
4-(1-adamantyl)-5-methyl-2-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-13-18(21-19(22-13)17-5-3-2-4-6-17)20-10-14-7-15(11-20)9-16(8-14)12-20/h2-6,14-16H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNRRRYFIDMPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

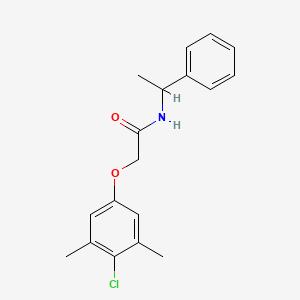
![5'-(1,4-dioxaspiro[4.5]dec-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-yl 4-nitrobenzoate](/img/structure/B5086541.png)
![6-methyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5086548.png)
![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5086563.png)
![3-chloro-4-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5086570.png)
![8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5086572.png)
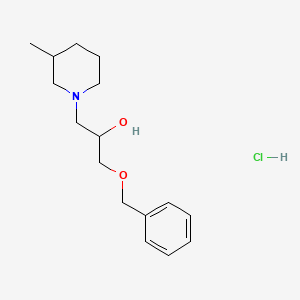

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5086598.png)

![3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5086611.png)
